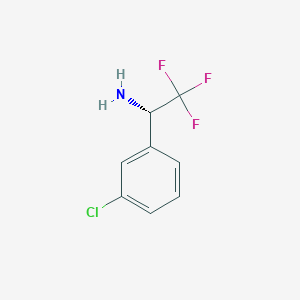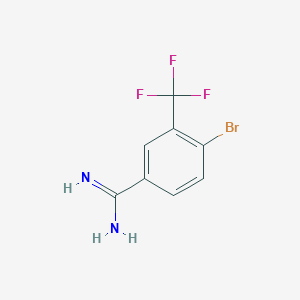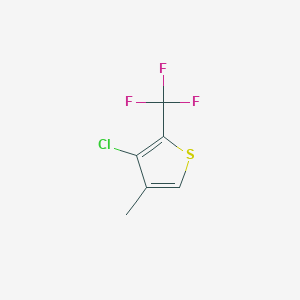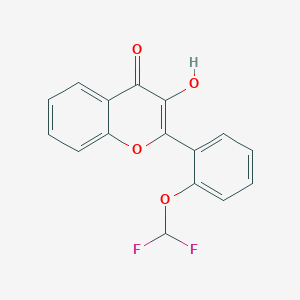
2-(2-(difluoromethoxy)phenyl)-3-hydroxy-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2-(difluoromethoxy)phenyl)acetonitrile” is related to your compound . It has a molecular weight of 183.16 . Another related compound is “2-(Difluoromethoxy)phenyl isothiocyanate” with a molecular weight of 201.19 .
Synthesis Analysis
While specific synthesis methods for “2-(2-(difluoromethoxy)phenyl)-3-hydroxy-4H-chromen-4-one” are not available, a general method for a related compound involves reacting 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This intermediate compound is then reacted with difluoromethoxybenzene in the presence of a base such as potassium carbonate.
Molecular Structure Analysis
The InChI code for “2-(2-(difluoromethoxy)phenyl)acetonitrile” is 1S/C9H7F2NO/c10-9(11)13-8-4-2-1-3-7(8)5-6-12/h1-4,9H,5H2 . This provides a detailed description of the molecule’s structure.
Wissenschaftliche Forschungsanwendungen
Spectral Analysis and DFT Studies
Spectral analysis and Density Functional Theory (DFT) studies have been conducted on benzopyran analogues, revealing their potential for photovoltaic applications and interactions with materials like graphene. These studies help in understanding the electronic structure and stability of such compounds, which is crucial for their application in material science and photovoltaic technology (Al-Otaibi et al., 2020).
Chemical Reactions and Derivatives
Research has shown the ability of chromen-4-one derivatives to undergo various chemical reactions, forming new compounds with potential applications in material science and organic synthesis. For instance, novel 3-acetyl-2-methyl-polyfluorochromones have been synthesized, demonstrating the versatility of these compounds in organic chemistry (Shcherbakov et al., 2015).
Antibacterial Activity
A series of chromen-2-one derivatives have been synthesized and tested for their antibacterial activity, showing promising results against both gram-positive and gram-negative bacteria. This indicates the potential of these compounds in the development of new antibacterial agents (Aragade et al., 2012).
Excited-State Processes
Studies on the excited-state proton-transfer processes of chromen-4-one derivatives provide insights into their photophysical properties. Such investigations are crucial for applications in fluorescent materials and sensors, offering a deeper understanding of their behavior under different conditions (Falkovskaia et al., 2003).
Synthesis and Catalysis
Research into the synthesis of chromen-4-one derivatives and their use in catalytic processes has led to the development of novel catalysts and synthetic methodologies. These advances are significant for the production of complex organic molecules and pharmaceuticals, demonstrating the broad applicability of these compounds in synthetic organic chemistry (Alonzi et al., 2014).
Eigenschaften
IUPAC Name |
2-[2-(difluoromethoxy)phenyl]-3-hydroxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2O4/c17-16(18)22-12-8-4-2-6-10(12)15-14(20)13(19)9-5-1-3-7-11(9)21-15/h1-8,16,20H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAPPWCGOGUETH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=CC=C3OC(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(difluoromethoxy)phenyl)-3-hydroxy-4H-chromen-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-Dichlorophenyl)-2-(2-(dimethylamino)ethyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2468447.png)
![2-({5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B2468448.png)
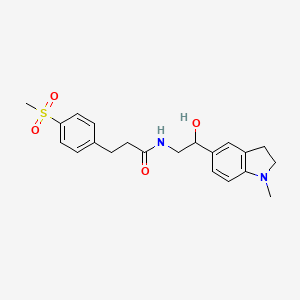
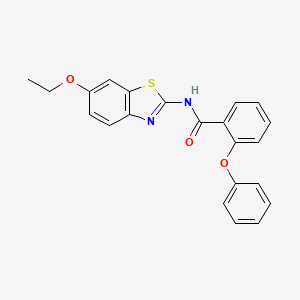
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2468453.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride](/img/structure/B2468456.png)


![N-[2-(1H-1,2,4-triazol-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2468460.png)
